molecular formula C11H18ClN5S B1676547 Mezilamine CAS No. 50335-55-2

Mezilamine

カタログ番号: B1676547
CAS番号: 50335-55-2
分子量: 287.81 g/mol
InChIキー: ITYXRJDDBZMFAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

メジラミンは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応で生成される主な生成物には、キノン、アミン、およびメジラミンの置換誘導体などがあります .

科学研究への応用

メジラミンは、幅広い科学研究に応用されています。

科学的研究の応用

Ulcerative Colitis Treatment

Mezilamine is extensively utilized in managing ulcerative colitis (UC). Clinical studies have demonstrated its efficacy in inducing and maintaining remission. A meta-analysis indicated that mesalamine formulations yield clinical response rates between 60% to 70% and remission rates of 40% to 70% within 6 to 8 weeks of treatment .

Table 1: Efficacy of Mesalamine Formulations in UC

FormulationDosageClinical Response RateRemission RateMucosal Healing Rate
Lialda2.4 g/day68%65.9%32%
Asacol2.4 g/dayNot specifiedNot specified80% (at 4.8 g/day)
Pentasa4 g/dayNot specifiedNot specified44%
Apriso3 g/dayNot specified66%Not specified

Crohn's Disease Management

This compound has also been evaluated for its role in treating Crohn's disease. High-dose mesalamine has shown potential in inducing remission in patients with mild to moderate active Crohn's disease . However, comparative studies with other treatments such as budesonide revealed no significant differences in efficacy .

Safety and Adverse Effects

Research has focused on the safety profile of this compound, particularly concerning renal function. A case report highlighted a patient experiencing kidney-related adverse effects after mesalamine treatment, underscoring the need for monitoring . Additionally, a study assessed mesalamine's safety on human nasoepithelial cells, finding it non-cytotoxic at concentrations below 50 mM .

Case Study: Dual Therapy in UC

A notable case involved a patient prescribed both Delzicol (mesalamine capsules) and Canasa (mesalamine suppositories) for acute ulcerative colitis management. This dual approach aimed to enhance therapeutic outcomes by targeting different sections of the colon . The patient reported significant symptom relief, indicating the effectiveness of localized treatment strategies.

Case Study: Mesalazine-Induced Kidney Injury

In another case, a young patient developed kidney issues after receiving mesalazine for UC relapse. This case emphasizes the importance of vigilance in monitoring renal function during treatment with this compound derivatives .

生物活性

Mezilamine, a derivative of mesalazine (5-aminosalicylic acid), is primarily recognized for its role in treating inflammatory bowel diseases (IBD) such as ulcerative colitis (UC) and Crohn's disease. Its biological activity is characterized by anti-inflammatory effects, modulation of immune responses, and potential cytotoxic properties against certain cell types. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through several mechanisms:

  • Inhibition of Nuclear Factor kappa B (NF-κB) : this compound inhibits NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory cytokines and chemokines .
  • Scavenging of Reactive Oxygen Species (ROS) : The compound acts as a potent antioxidant, reducing oxidative stress in intestinal tissues .
  • Inhibition of Cyclooxygenases : this compound inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, contributing to its anti-inflammatory effects .

Pharmacokinetics and Bioavailability

The bioavailability of this compound can be significantly enhanced through novel drug delivery systems. Research has demonstrated that using PAMAM (poly(amidoamine)) dendrimers as carriers can improve the cellular uptake and therapeutic efficacy of this compound. This approach allows for higher concentrations of the drug to be delivered to intestinal epithelial cells while bypassing the need for specific membrane transporters .

Clinical Efficacy

Clinical studies have shown that various formulations of mesalamine, including this compound, are effective in inducing clinical response and remission in patients with active UC. The following table summarizes findings from randomized controlled trials (RCTs):

Formulation Endpoint Response Rate
Lialda®Clinical remission (UCDAI ≤1)32% complete mucosal healing at 8 weeks
Asacol®Mucosal healing80% healing on 4.8 g/day at 6 weeks
Pentasa®Clinical remission44% at 2 g/day; 48% at 4 g/day at 8 weeks
Apriso®/Salofalk®Clinical remission66% at 3 g daily after 8 weeks

These studies indicate that this compound formulations can achieve clinical response rates between 60-70% and remission rates ranging from 40-70% within a treatment period of 6-8 weeks .

Case Studies

  • Pediatric Patients : A randomized study involving pediatric patients aged 5-17 years demonstrated that multimatrix mesalamine provided a favorable benefit-risk profile, with significant clinical responses observed across different dosing groups .
  • Long-term Outcomes : A real-world analysis indicated that mesalamine not only improved mucosal healing but also reduced the risk of colorectal cancer in patients with IBD, highlighting its long-term benefits beyond immediate symptom relief .

Safety Profile

Despite its efficacy, this compound is associated with certain side effects such as myelosuppression and gastrointestinal disturbances. A recent study indicated an increased risk of acute pancreatitis compared to sulfasalazine, emphasizing the need for careful monitoring during treatment .

特性

CAS番号

50335-55-2

分子式

C11H18ClN5S

分子量

287.81 g/mol

IUPAC名

4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15)

InChIキー

ITYXRJDDBZMFAY-UHFFFAOYSA-N

SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

正規SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

外観

Solid powder

Key on ui other cas no.

50335-55-2

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

74039-21-7 (unspecified hydrochloride)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine
mezilamine
mezilamine monohydrochloride
O 6553

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mezilamine
Reactant of Route 2
Mezilamine
Reactant of Route 3
Reactant of Route 3
Mezilamine
Reactant of Route 4
Reactant of Route 4
Mezilamine
Reactant of Route 5
Mezilamine
Reactant of Route 6
Mezilamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。